Tofacitinib Prodrug-1

Description

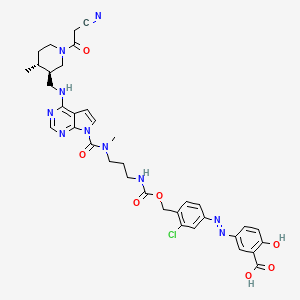

Tofacitinib Prodrug-1 (molecular formula: C₃₆H₃₉ClN₁₀O₇, molecular weight: 759.21) is an orally active prodrug designed to mitigate systemic adverse effects (AEs) associated with tofacitinib, a Janus kinase (JAK) inhibitor approved for autoimmune conditions like rheumatoid arthritis (RA) and ulcerative colitis (UC) . Preclinical studies demonstrate its efficacy in reducing oxazolone-induced colitis in murine models with low toxicity, positioning it as a promising candidate for UC treatment . Unlike tofacitinib, which directly inhibits JAK1/3, the prodrug likely modulates bioavailability to enhance gut-specific targeting while minimizing systemic exposure.

Propriétés

Formule moléculaire |

C36H39ClN10O7 |

|---|---|

Poids moléculaire |

759.2 g/mol |

Nom IUPAC |

5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1 |

Clé InChI |

NSUPLTFZPXWUQO-ISKFKSNPSA-N |

SMILES isomérique |

C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |

SMILES canonique |

CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .

Common Reagents and Conditions:

Hydrolysis: Water or aqueous buffers at physiological pH.

Oxidation: Reactive oxygen species, such as hydrogen peroxide.

Reduction: Reducing agents like glutathione.

Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .

Applications De Recherche Scientifique

Tofacitinib Prodrug-1 has a wide range of scientific research applications:

Mécanisme D'action

Tofacitinib Prodrug-1 exerts its effects by releasing Tofacitinib upon exposure to specific physiological conditions. Tofacitinib inhibits Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis . By inhibiting these enzymes, Tofacitinib modulates cytokine signaling and reduces inflammation .

Molecular Targets and Pathways:

Janus Kinases (JAK1, JAK2, JAK3, TYK2): Tofacitinib preferentially inhibits JAK1 and JAK3, affecting cytokine signaling pathways.

Signal Transducer and Activator of Transcription (STAT) Pathway: Inhibition of JAKs prevents the activation of STAT proteins, reducing the transcription of pro-inflammatory genes.

Comparaison Avec Des Composés Similaires

Comparison with Other JAK Inhibitors

Mechanistic and Structural Differences

- Tofacitinib : Binds JAK1/3, disrupting cytokine signaling. Pharmacophore models highlight two aromatic groups, four H-bond acceptors, and one hydrophobic center .

- Tofacitinib Prodrug-1 : Structural modifications improve stability and localized activation. Computational modeling shows robust H-bond interactions (1–7 bonds) with JAK3 and CYP3A4, comparable to tofacitinib but with enhanced solvent-accessible surface area (SASA) stability (14,985–15,060 Ų with JAK3; 22,990–23,225 Ų with CYP3A4), suggesting improved binding specificity .

- Baricitinib/Upadacitinib/Filgotinib : These JAK inhibitors vary in selectivity (e.g., upadacitinib favors JAK1). Network meta-analyses rank upadacitinib highest for efficacy in RA, while this compound’s UC-specific design differentiates it from systemic JAK inhibitors .

Table 1: Key Molecular and Efficacy Comparisons

| Compound | Target Selectivity | H-Bond Interactions (JAK3) | SASA (Ų) | Indication Focus |

|---|---|---|---|---|

| Tofacitinib | JAK1/3 | 1–5 | 14,500 | RA, UC |

| This compound | JAK1/3 (gut-localized) | 1–7 | 15,060 | UC |

| Upadacitinib | JAK1 | 2–6 | 14,200 | RA, PsA |

| Baricitinib | JAK1/2 | 3–5 | 14,800 | RA, COVID-19 |

Comparison with Biologic DMARDs

Efficacy

- This compound : Demonstrates 80% reduction in colitis severity in preclinical models, comparable to biologics like infliximab in UC .

- Vedolizumab/Infliximab: Network meta-analyses show similar clinical remission rates between tofacitinib and vedolizumab (OR 1.1, 95% CI 0.9–1.4), though biologics have longer half-lives and require intravenous administration .

Table 2: Adverse Event Incidence Rates (IRs per 100 patient-years)

| Compound | Serious Infections | HZ | NMSC | MACE |

|---|---|---|---|---|

| This compound* | N/A | N/A | N/A | N/A |

| Tofacitinib | 1.3–2.7 | 2.0–3.9 | 0.5 | 0.4–0.7 |

| Adalimumab | 2.1–4.7 | 0.8–1.5 | 1.2–3.0 | 0.6–1.1 |

| Apremilast | 1.1–2.0 | 0.5–1.0 | 0.4 | 0.3 |

*Preclinical data suggest lower systemic toxicity, but human trials are needed .

Pharmacokinetic and Pharmacodynamic Considerations

- Extended Release (XR) vs. Immediate Release (IR) : Tofacitinib XR (11 mg once daily) matches IR (5 mg twice daily) in AUC, suggesting the prodrug could adopt similar XR formulations for improved adherence .

- Adherence: Oral therapies (e.g., tofacitinib) show lower persistence (60–70% at 12 months) vs.

Activité Biologique

Tofacitinib Prodrug-1 (P-Tofa) is a novel formulation of the Janus kinase (JAK) inhibitor tofacitinib, designed to enhance its therapeutic efficacy while mitigating dose-dependent toxicities. This article discusses the biological activity of P-Tofa, highlighting its mechanisms, efficacy in various models, and potential advantages over traditional tofacitinib administration.

Tofacitinib is a pan-JAK inhibitor that has been approved for treating rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis. It works by inhibiting JAK1, JAK2, and JAK3 kinases, which play critical roles in cytokine signaling pathways that regulate immune responses and inflammation. The inhibition of these kinases leads to a reduction in inflammatory cytokine production and subsequent alleviation of symptoms associated with autoimmune diseases .

Development of this compound

The prodrug formulation of tofacitinib was developed to address the limitations associated with its clinical use, particularly its dose-dependent toxicities. P-Tofa is synthesized by conjugating tofacitinib to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer via an acid-cleavable carbamate linker. This design aims to target the drug more effectively to inflamed tissues while minimizing systemic exposure .

In Vitro Studies

In vitro studies have shown that P-Tofa provides sustained inhibition of JAK/STAT signaling pathways. Specifically, it demonstrated prolonged suppression of IL-4-induced JAK/STAT6 signaling in murine bone marrow macrophages. This sustained activity is attributed to the gradual release of active tofacitinib from the prodrug .

In Vivo Efficacy

P-Tofa has been evaluated in various animal models, including adjuvant-induced arthritis (AA) rat models and murine collagen-induced arthritis (CIA) models. Key findings include:

- Single-Dose Efficacy : A single administration of P-Tofa resulted in superior and sustained efficacy compared to daily oral doses of traditional tofacitinib. Observational analyses indicated that P-Tofa significantly ameliorated joint inflammation and provided better structural preservation of joints as assessed by micro-computed tomography (micro-CT) and histological analyses .

- Targeted Delivery : The prodrug's design allows for passive targeting to arthritic joints, enhancing therapeutic effects while reducing systemic side effects. This targeting mechanism is supported by fluorescence-activated cell sorting (FACS) analyses that confirmed higher concentrations of P-Tofa in inflamed tissues compared to healthy tissues .

Comparative Analysis with Traditional Tofacitinib

| Parameter | Tofacitinib (Traditional) | This compound (P-Tofa) |

|---|---|---|

| Administration Frequency | Daily oral doses | Single dose |

| Joint Inflammation Reduction | Moderate | Significant |

| Structural Joint Preservation | Limited | Enhanced |

| Systemic Toxicity Risk | Higher | Lower |

Case Studies and Clinical Implications

Recent studies indicate that P-Tofa's enhanced efficacy may allow for lower dosing regimens while maintaining therapeutic benefits. For instance, clinical trials involving RA patients have shown promising results with P-Tofa compared to standard treatment protocols. The potential for reduced toxicity makes P-Tofa a candidate for further clinical exploration, particularly for patients who are intolerant or unresponsive to conventional therapies .

Q & A

Q. What toxicology assays are essential for profiling this compound’s safety in IND-enabling studies?

- Answer :

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

- Cardiotoxicity : hERG channel inhibition screening (patch-clamp).

- Organ-Specific Toxicity : Histopathology of liver, kidneys, and colon in chronic dosing studies.

- Include species-specific NOAEL (no observed adverse effect level) determination to guide clinical dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.